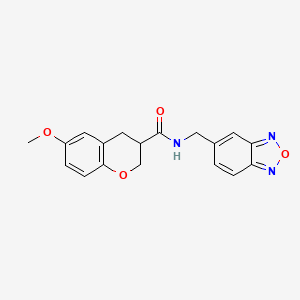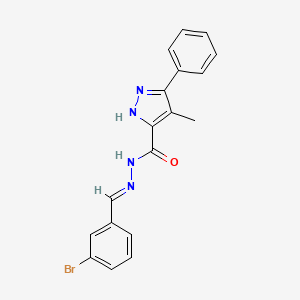
2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide" often involves multi-step synthetic routes. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for their anticonvulsant activity, showcasing the complexity involved in the synthesis of such compounds (Pękala et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide" has been elucidated using various analytical techniques. For example, the crystal structure of (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide was determined, providing insights into the molecular configuration and spatial arrangement of atoms within the compound (Kolev et al., 1995).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. The study on the synthesis and antimicrobial activity of some novel derivatives highlighted the importance of the sulfonamide moiety in contributing to the compound's biological activity (Ghorab et al., 2017).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystal structure play a crucial role in understanding the behavior of these compounds under different conditions. The crystal and molecular structure analysis of benzamide neuroleptics and analogs, for example, provides valuable information about the physical characteristics of such compounds (Collin et al., 1986).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and chemical transformations, are integral to the utility and application of these compounds. Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, resulting in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, exemplify the diverse chemical behavior of these compounds (Hajji et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
Research focusing on the synthesis of functionalized amino acid derivatives reveals their potential as pharmacophores for designing new anticancer agents. Compounds exhibiting significant cytotoxicity against human cancer cell lines indicate the relevance of structural modifications in enhancing therapeutic efficacy (Kumar et al., 2009).
Antiprotozoal Activity
Studies on substituted furans and related analogues, including compounds with modifications on the phenyl ring, demonstrate significant antitrypanosomal activity. This suggests the utility of structural analogues in developing treatments for protozoal infections (Das & Boykin, 1977).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds, including those with dimethylated structures, has been explored for their antifungal activity. Such studies highlight the potential of chemical modifications for creating effective antimicrobial agents (Yang et al., 2017).
Molecular Docking Studies
Research incorporating docking studies to evaluate the interaction of synthesized compounds with bacterial enzymes provides insights into the design of molecules with enhanced antibacterial properties. This approach is crucial for developing targeted antimicrobial therapies (Ghorab et al., 2017).
Synthesis for Improved Drug Exposure
Efforts to synthesize analogues of known drugs with modifications for improved systemic exposure underline the significance of chemical structure in drug development processes. Such research can inform the optimization of pharmacokinetic properties (Owton et al., 1995).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-9-10-15(11-13(12)2)22-14(3)18(21)19(4)16-7-5-6-8-17(16)20/h9-11,14,16-17,20H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWJNGUUBQJJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)
![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

